3,4-Dichlorobenzyl thiocyanate
Overview
Description
3,4-Dichlorobenzyl thiocyanate is an organic compound with the molecular formula C8H5Cl2NS. It is a derivative of benzyl thiocyanate, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl thiocyanate can be synthesized through the reaction of 3,4-dichlorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, allowing the thiocyanate ion to substitute the chloride ion, forming the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiocyanate group can yield thiols or disulfides, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Hydrogen peroxide or peracids in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Scientific Research Applications
3,4-Dichlorobenzyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiocyanate functionality into complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzyl thiocyanate involves the interaction of the thiocyanate group with biological targets. The compound can alkylate sulfhydryl groups in proteins, leading to the disruption of their function. This alkylation can affect various cellular pathways, including those involved in cell division and metabolism .
Comparison with Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the chlorine substituents.
Benzyl thiocyanate: The parent compound without chlorine substitution.
2,4-Dichlorobenzyl thiocyanate: Similar compound with chlorine atoms at different positions on the benzene ring.
Uniqueness: 3,4-Dichlorobenzyl thiocyanate is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSYBTXMFSKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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